1-Chlorohexa-1,5-diene
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Overview
Description
1-Chlorohexa-1,5-diene is an organic compound with the molecular formula C6H9Cl. It is a chlorinated diene, characterized by the presence of a chlorine atom attached to a hexadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohexa-1,5-diene can be synthesized through various methods. One common approach involves the chlorination of hexadiene. The reaction typically requires a chlorinating agent such as hydrochloric acid or chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohexa-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene can participate in electrophilic addition reactions, such as the addition of hydrogen halides or halogens
Common Reagents and Conditions:
Hydrogen Halides (e.g., HCl, HBr): Used in addition reactions to form halogenated products.
Halogens (e.g., Cl2, Br2): Used in halogenation reactions to add halogen atoms across the double bonds.
Major Products Formed:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of reagents to the double bonds can yield different regioisomers.
Scientific Research Applications
1-Chlorohexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chlorohexa-1,5-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine atom make it a versatile intermediate in organic reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,3-Hexadiene: A non-chlorinated diene with similar reactivity but lacking the chlorine atom.
1,4-Hexadiene: Another diene with a different arrangement of double bonds.
1-Chloro-1,3-butadiene: A chlorinated diene with a shorter carbon chain.
Uniqueness: 1-Chlorohexa-1,5-diene is unique due to its specific structure, which combines the reactivity of a diene with the presence of a chlorine atom. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
69578-08-1 |
---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chlorohexa-1,5-diene |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2 |
InChI Key |
YCLYFYFZLPMGPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CCl |
Origin of Product |
United States |
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